1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzodiazole core substituted with a phenoxymethyl group and a 2-methylprop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Alkylation: The 2-methylprop-2-en-1-yl group can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylprop-2-en-1-yl)-2-(phenylmethyl)-1H-1,3-benzodiazole
- 1-(2-methylprop-2-en-1-yl)-2-(methoxymethyl)-1H-1,3-benzodiazole
- 1-(2-methylprop-2-en-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole
Uniqueness
1-(2-methylprop-2-en-1-yl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzodiazole derivatives.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYEPWTSMGMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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